molecular formula C9H13NO2 B3098685 2-Azaspiro[4.5]decane-1,8-dione CAS No. 1341037-14-6

2-Azaspiro[4.5]decane-1,8-dione

Cat. No.: B3098685
CAS No.: 1341037-14-6
M. Wt: 167.20 g/mol
InChI Key: WTURVMYPNLHFLO-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single nitrogen atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,8-dione can be achieved through various methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is particularly advantageous due to its cost-effectiveness and simplicity. This method yields high purity this compound with a melting point of 154-156°C .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the carbonyl groups in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane-1,8-dione is unique due to its specific structural features and the presence of the nitrogen atom within the spirocyclic framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-azaspiro[4.5]decane-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-6-10-8(9)12/h1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTURVMYPNLHFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305087
Record name 2-Azaspiro[4.5]decane-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-14-6
Record name 2-Azaspiro[4.5]decane-1,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decane-1,8-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-1,8-dione
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Reactant of Route 6
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